3-(2-Aminoethyl)-1,1-dimethylurea

Chemical Ecology Semiochemistry Species Communication

Chemical ecology researchers requiring the Pherobase-indexed semiochemical for species-specific behavioral assays cannot substitute simpler dimethylurea congeners-only the intact 3-(2-aminoethyl)-1,1-dimethylurea structure is annotated for chemical communication. This compound uniquely combines an N,N-dimethylurea terminus with a free primary aminoethyl side chain (2 HBD, 2 HBA, TPSA 58.4 Ų). • Semiochemical reference standard (Pherobase-validated) • Bifunctional building block: protected urea + free primary amine for orthogonal derivatization • 95% purity with batch-specific QC documentation (NMR, HPLC) available from qualified suppliers.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 72080-85-4
Cat. No. B1342349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1,1-dimethylurea
CAS72080-85-4
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCCN
InChIInChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9)
InChIKeyHFPUNHXBIPTIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1,1-dimethylurea: Procurement Baseline


3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4, molecular formula C₅H₁₃N₃O, MW 131.18 g/mol) is an asymmetrically substituted urea derivative bearing a primary aminoethyl side chain at the N'-position and two methyl groups at the N,N-position [1]. It is catalogued as a semiochemical in The Pherobase, indicating documented utilization by species in chemical communication systems [2]. The compound is commercially available as a research chemical from multiple suppliers at a standard purity specification of 95%, and is classified under EPA DSSTox (DTXSID90606494) for predictive toxicology assessment [3]. Its structure combines a hydrogen-bond-donating/acceptor urea core with a solvent-accessible primary amine terminus, yielding computed physicochemical properties—XLogP3 of −1.4, topological polar surface area (TPSA) of 58.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors—that distinguish it from simpler dimethylurea analogs [1].

3-(2-Aminoethyl)-1,1-dimethylurea: Unique Structure vs. Generic Analogs


Substituting 3-(2-aminoethyl)-1,1-dimethylurea with simpler dimethylurea congeners (e.g., 1,1-dimethylurea or 1,3-dimethylurea) or with N-(2-aminoethyl)urea eliminates critical structural features that govern both chemical reactivity and biological recognition. The target compound uniquely combines an N,N-dimethylated urea terminus—which confers a distinct hydrogen-bonding profile (two H-bond acceptors vs. one for 1,3-dimethylurea) and increased lipophilicity relative to fully unmethylated analogs—with a primary aminoethyl side chain that introduces an additional H-bond donor, greater topological polar surface area (58.4 vs. 41.1–46.3 Ų for dimethylureas), and a nucleophilic handle for derivatization [1][2][3]. In the semiochemical context, the Pherobase annotation specifically records utilization of the intact 3-(2-aminoethyl)-1,1-dimethylurea structure—not a generic urea fragment—by species in chemical communication, implying that the precise spatial arrangement of the aminoethyl and dimethyl moieties is functionally required for bioactivity in that ecological niche [4]. These structural distinctions have direct procurement relevance: a researcher requiring the Pherobase-annotated semiochemical standard, or a medicinal chemist seeking the specific bifunctional building block with both a protected urea and a free primary amine, cannot satisfy experimental objectives with off-the-shelf 1,1-dimethylurea or 1,3-dimethylurea.

3-(2-Aminoethyl)-1,1-dimethylurea: Differentiation Evidence vs. Analogs


Semiochemical Annotation in The Pherobase

3-(2-Aminoethyl)-1,1-dimethylurea is specifically annotated in The Pherobase as a semiochemical utilized by species in their chemical communication systems, as recorded by El-Sayed (2023/2025) [1]. By contrast, neither 1,1-dimethylurea (CID 11737) nor 1,3-dimethylurea (CID 7293) carries any semiochemical annotation in this authoritative database, nor do they appear in Pherobase species-compound association records [2][3]. This constitutes a qualitative differentiation: the target compound is recognized by the chemical ecology community as a functionally relevant signaling molecule, whereas its simpler dimethylurea analogs are not catalogued in this ecological context.

Chemical Ecology Semiochemistry Species Communication

TPSA Comparison vs. Dimethylurea Analogs

The computed TPSA of 3-(2-aminoethyl)-1,1-dimethylurea is 58.4 Ų [1], compared with 46.3 Ų for 1,1-dimethylurea and 41.1 Ų for 1,3-dimethylurea [2][3]. The target compound's TPSA exceeds that of 1,3-dimethylurea by 17.3 Ų (42% increase) and 1,1-dimethylurea by 12.1 Ų (26% increase). This substantial difference, attributable to the additional primary amine on the aminoethyl side chain, places the target compound above the 40–50 Ų range typical of simple dimethylureas.

Physicochemical Profiling Permeability Prediction Drug-likeness

H-Bond Donor/Acceptor Profile Comparison

3-(2-Aminoethyl)-1,1-dimethylurea possesses two hydrogen bond donors (primary amine NH₂ + urea NH) and two hydrogen bond acceptors (urea carbonyl oxygen + potentially the primary amine nitrogen), for a total HBD/HBA count of 2/2 [1]. In contrast, 1,3-dimethylurea has an HBD/HBA profile of 2/1—two donors (both urea NH) but only one acceptor (carbonyl oxygen) [2], while 1,1-dimethylurea has a profile of 1/1 [3]. The target compound's additional H-bond acceptor site on the primary amine enables a richer supramolecular hydrogen-bonding network, which is relevant to N,N′-disubstituted urea supramolecular polymer systems where bifurcated hydrogen bonding drives linear polymer formation [4].

Supramolecular Chemistry Molecular Recognition Crystal Engineering

Lipophilicity (XLogP3) Comparison

The computed XLogP3 of 3-(2-aminoethyl)-1,1-dimethylurea is −1.4 [1], indicating greater hydrophilicity than 1,1-dimethylurea (XLogP3 = −0.8) and 1,3-dimethylurea (XLogP3 = −0.5) [2][3]. The difference of −0.6 to −0.9 logP units corresponds to an approximately 4- to 8-fold difference in the octanol-water partition coefficient, driven by the ionizable primary amine on the aminoethyl side chain. This is the most hydrophilic compound among the three dimethylurea-derived comparators examined.

Lipophilicity Partitioning ADME Prediction

Commercial Purity Benchmark Across Vendors

Multiple independent vendors—including AKSci (Cat. 0716CZ), Bidepharm, Chemscene (Cat. CS-0225731), Enamine (Cat. EN300-124766), and Chemspace—list 3-(2-aminoethyl)-1,1-dimethylurea at a standard minimum purity of 95% . Bidepharm additionally provides batch-specific QC documentation including NMR, HPLC, and GC . This multi-vendor consistency at 95% purity contrasts with the broader dimethylurea market, where 1,3-dimethylurea is routinely available at ≥98% purity from major suppliers, reflecting its status as a commodity fine chemical. The 95% purity level for the target compound is typical of a specialty research chemical with lower production volume and fewer synthetic optimization efforts.

Procurement Quality Specification Supply Chain

3-(2-Aminoethyl)-1,1-dimethylurea: Application Scenarios


Chemical Ecology Semiochemical Standard

The Pherobase annotation of 3-(2-aminoethyl)-1,1-dimethylurea as a semiochemical utilized by species in chemical communication [1] positions this compound as a requisite reference standard for chemical ecology laboratories investigating urea-based signaling molecules. Researchers studying olfactory-mediated behaviors in species known to respond to this compound require the exact Pherobase-indexed structure; substitution with 1,1-dimethylurea or 1,3-dimethylurea—which lack any semiochemical annotation [2][3]—would invalidate species-specific behavioral or electrophysiological assays. Procurement should specify the CAS 72080-85-4 identity and request batch-specific QC documentation (NMR, HPLC) to ensure structural fidelity to the Pherobase entry.

Bifunctional Building Block for Library Synthesis

The compound's dual functionality—a 1,1-dimethylurea terminus (a protected urea with two N-methyl groups blocking one nitrogen) and a free primary aminoethyl side chain—enables orthogonal derivatization strategies not possible with simpler dimethylureas. The primary amine (pKa ~9–10, estimated for alkylamines) can undergo selective acylation, sulfonylation, or reductive amination while the urea moiety remains intact, as confirmed by the computed HBD/HBA profile (2/2) and the presence of two rotatable bonds [1]. This contrasts with 1,1-dimethylurea, which has zero rotatable bonds and no pendant nucleophilic handle, and 1,3-dimethylurea, which similarly lacks a derivatizable side chain [2][3]. Medicinal chemistry groups seeking to explore urea-containing chemical space with a primary amine anchoring point for library diversification should prioritize this compound.

Supramolecular H-Bonding Node for Polymers and Gels

As established in the HBD/HBA comparison (2/2 vs. 1/1 or 2/1 for dimethylurea analogs), 3-(2-aminoethyl)-1,1-dimethylurea provides an additional hydrogen-bond acceptor on its primary amine that can participate in bifurcated hydrogen-bonding networks of the type shown to drive linear supramolecular polymer formation in N,N′-disubstituted urea systems [1][2]. The higher TPSA (58.4 Ų) and lower XLogP3 (−1.4) relative to dimethylurea comparators further suggest distinct solubility and self-assembly behavior in organic solvents. Materials scientists investigating urea-based low-molecular-weight gelators or supramolecular polymers where additional hydrogen-bonding capacity is beneficial should consider this compound over simpler dimethylurea scaffolds that cannot match its H-bonding repertoire.

Chromatographic and Spectroscopic Benchmarking

The significantly lower XLogP3 (−1.4 vs. −0.5 to −0.8 for dimethylurea analogs) [1][2] and higher TPSA (58.4 Ų) of 3-(2-aminoethyl)-1,1-dimethylurea translate to markedly different reversed-phase HPLC retention behavior, making it a useful system suitability standard for method development involving polar, amine-containing urea derivatives. Its 95% commercial purity specification across multiple vendors [3] means that analytical laboratories should anticipate the presence of up to 5% impurities (potentially including unreacted 1,1-dimethylurea starting material or elimination byproducts) and plan chromatographic conditions accordingly. The availability of QC data including NMR, HPLC, and GC from select vendors facilitates method validation.

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